molecular formula C20H20N4O5S B2830238 Methyl 4-((4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)benzoate CAS No. 1396873-63-4

Methyl 4-((4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)benzoate

Cat. No.: B2830238
CAS No.: 1396873-63-4
M. Wt: 428.46
InChI Key: LOSGGERKINQHBB-UHFFFAOYSA-N
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Description

Methyl 4-((4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)benzoate is a complex organic compound that features a pyrazolo[1,5-a]pyridine core. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyridine core: This can be achieved through a cyclization reaction involving a suitable pyrazole and a pyridine derivative under acidic or basic conditions.

    Attachment of the piperazine moiety: The pyrazolo[1,5-a]pyridine intermediate is then reacted with a piperazine derivative, often using a coupling reagent such as EDCI or DCC in the presence of a base like triethylamine.

    Sulfonylation: The resulting compound is then sulfonylated using a sulfonyl chloride, typically in the presence of a base such as pyridine or triethylamine.

    Esterification: Finally, the benzoic acid derivative is esterified using methanol and an acid catalyst like sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of automated systems for purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols can replace the sulfonyl chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

Methyl 4-((4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent probes.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure but differ in their functional groups and substitution patterns.

    Pyrazolo[3,4-d]pyrimidines: Another class of compounds with a fused pyrazole and pyrimidine ring system, often used in medicinal chemistry.

    Pyrazolo[4,3-e][1,2,4]triazolo pyrimidines: These compounds have an additional triazole ring, providing different chemical and biological properties.

Uniqueness

Methyl 4-((4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the piperazine and sulfonyl groups, in particular, enhances its potential as a versatile scaffold for drug development and materials science applications.

Properties

IUPAC Name

methyl 4-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]sulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O5S/c1-29-20(26)15-5-7-16(8-6-15)30(27,28)23-12-10-22(11-13-23)19(25)17-14-21-24-9-3-2-4-18(17)24/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOSGGERKINQHBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=C4C=CC=CN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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